molecular formula C10H18INO2 B000072 1-Methyl-3-hydroxyquinuclidinium iodide acetate CAS No. 57345-44-5

1-Methyl-3-hydroxyquinuclidinium iodide acetate

Cat. No. B000072
CAS RN: 57345-44-5
M. Wt: 311.16 g/mol
InChI Key: RHDQEBGQEOWQCB-UHFFFAOYSA-M
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Description

1-Methyl-3-hydroxyquinuclidinium iodide acetate, also known as MQHA, is a chemical compound with potential applications in scientific research. It is a quaternary ammonium salt that has been synthesized and studied for its biochemical and physiological effects. MQHA has been found to have a unique mechanism of action, making it a promising candidate for future research.

Scientific research applications

Synthesis and Enzyme Inhibition1-Methyl-3-hydroxyquinuclidinium iodide acetate has been involved in the synthesis of various compounds, including 3-hydroxy-1-methylquinuclidinium iodide, which have been tested for their ability to inhibit human erythrocyte acetylcholinesterase, an important enzyme in the nervous system (Reiner et al., 1999).

Interaction with AcetylcholinesteraseSimilar compounds derived from 1-methyl-3-hydroxyquinuclidinium iodide acetate have been studied for their reversible inhibition of acetylcholinesterase, and their protective effects against enzyme phosphorylation by toxins like Soman and VX (Simeon-Rudolf et al., 1998).

Fluorometric Assays for AcetylcholinesteraseA sensitive fluorometric procedure using 1-methyl-7-hydroxyquinolinium iodine, a derivative, has been developed for the detection of extremely small quantities of acetylcholinesterase, showcasing another research application in enzymology (Prince, 1966).

Cancer Research and Histamine ReleaseCompounds similar to 1-methyl-3-hydroxyquinuclidinium iodide acetate, like hydroxy-9-methyl-2-ellipticinium acetate, have shown potential in cancer research and demonstrated histamine-releasing properties, which could impact their use in therapy (Eschalier et al., 2004).

Synthesis of Novel CompoundsThe compound has been used in the synthesis of new derivatives, such as 1-Methyl-6-decahydroazecinone, showing its utility in the creation of diverse chemical structures for further research (Arata & Oda, 1973).

Antimicrobial and Antitubercular ActivitiesNew derivatives of 1-methyl-3-hydroxyquinuclidinium iodide acetate have been explored for their antimicrobial and antitubercular activities, highlighting its potential in medical research (Katagi et al., 2013).

Antidotal PropertiesIts derivatives have been synthesized to study their properties in counteracting the effects of toxic agents on acetylcholinesterase, important in the context of antidotes (Primožič & Tomić, 1998).

Pharmaceutical ProfilesResearch into the pharmaceutical profiles of compounds like 8-methylquino[4,3,2-kl]acridines and derivatives, which are structurally related, provides insights into their potential as therapeutic agents, particularly in DNA stabilization and telomerase inhibition (Cookson, Heald, & Stevens, 2005).

Methanol Carbonylation ResearchIn industrial chemistry, research on iodide-free methanol carbonylation, where similar compounds are used, is crucial for developing more efficient and less corrosive processes (Yoo & Miller, 2021).

properties

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQEBGQEOWQCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C[N+]2(CCC1CC2)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985183
Record name 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-hydroxyquinuclidinium iodide acetate

CAS RN

6659-53-6
Record name Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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